(Rac)-SAR131675
Beschreibung
Chemical Identity and Structural Characterization
Molecular Properties and Chemical Classification
2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide represents a sophisticated heterocyclic compound with distinct pharmaceutical research applications. The molecular structure encompasses a diazanaphthalene framework modified with multiple substituents that confer specific chemical and biological properties. This compound belongs to the class of 1,8-naphthyridine derivatives, which constitute an important subset of nitrogen-containing heterocyclic compounds with significant research interest in medicinal chemistry.
The fundamental molecular properties demonstrate the compound's substantial structural complexity. With a molecular formula of C₁₈H₂₂N₄O₄, the molecule contains eighteen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 358.39 daltons. The molecular architecture integrates aromatic and aliphatic regions, creating a heterogeneous chemical environment that influences both physical properties and potential biological interactions.
Chemical classification places this compound within multiple overlapping categories based on structural features and functional groups. The presence of the 1,8-naphthyridine core classifies it among diazanaphthalenes, while the carboxamide functionality positions it within the amide family of organic compounds. The complex substitution pattern, including amino, hydroxyl, methoxy, and alkynyl groups, creates a polyfunctional molecule with diverse chemical reactivity potential.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₄ | |
| Molecular Weight | 358.39 g/mol | |
| Heavy Atoms | 26 | |
| Aromatic Heavy Atoms | 10 | |
| Rotatable Bonds | 5 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 3 |
Structural Analysis of the 1,8-Naphthyridine Core
The 1,8-naphthyridine core represents the central structural motif of this compound, providing the foundational framework upon which all substituents are positioned. This bicyclic aromatic system consists of two fused pyridine rings with nitrogen atoms located at positions 1 and 8, creating a planar heterocyclic structure with distinctive electronic properties. The 1,8-naphthyridine system demonstrates aromaticity through delocalized π-electron systems across both rings, contributing to the overall stability and chemical behavior of the compound.
Within the context of this specific molecule, the 1,8-naphthyridine core undergoes significant structural modification through strategic substitution at multiple positions. The ethyl group attachment at position 1 introduces aliphatic character while maintaining the aromatic integrity of the heterocyclic system. This substitution pattern creates an N-ethyl derivative that alters both the electronic distribution and steric environment around the nitrogen center.
The carbonyl functionality at position 4 introduces electrophilic character to the aromatic system while participating in potential hydrogen bonding interactions. This ketone group significantly influences the electronic properties of the entire naphthyridine system through resonance effects that extend throughout the conjugated framework. The amino group at position 2 provides nucleophilic character and additional hydrogen bonding potential, creating a complementary electronic environment within the heterocyclic core.
Position 7 serves as the attachment point for the complex alkynyl substituent, representing the most structurally elaborate modification of the naphthyridine framework. This substitution introduces both linear alkyne geometry and additional functional groups that extend the molecular dimensions while providing multiple sites for potential intermolecular interactions. The strategic placement of this substituent at position 7 maximizes spatial separation from other functional groups while maintaining electronic communication with the aromatic core.
Functional Group Distribution and Spatial Configuration
The compound exhibits a diverse array of functional groups distributed across distinct molecular regions, creating multiple reactive sites and interaction possibilities. The amino group positioned at the 2-location of the naphthyridine core provides primary amine character with two available hydrogen atoms for hydrogen bonding or further chemical modification. This amino functionality contributes significant nucleophilic character to the molecule while maintaining planarity with the aromatic system through resonance stabilization.
The carboxamide functionality represents a critical structural feature that combines both hydrogen bond donor and acceptor capabilities within a single functional group. The N-methyl substitution of the amide nitrogen creates a secondary amide with reduced hydrogen bonding potential compared to primary amides, while the carbonyl oxygen maintains full acceptor capability. This modification influences both the conformational flexibility and intermolecular interaction profile of the molecule.
The alkynyl substituent introduces linear geometry extending from position 7 of the naphthyridine core, creating a rigid structural element that contrasts with the planar aromatic framework. This alkyne functionality terminates in a complex tertiary alcohol bearing both methyl and methoxymethyl substituents. The tertiary alcohol represents a sterically hindered hydroxyl group with reduced acidity compared to primary or secondary alcohols, while the methoxy group provides additional hydrogen bond accepting capability.
Table 2: Functional Group Classification and Properties
| Functional Group | Location | Type | Hydrogen Bonding |
|---|---|---|---|
| Primary Amine | Position 2 | Donor/Nucleophile | 2 Donors |
| Tertiary Alcohol | Alkynyl Chain | Donor/Acceptor | 1 Donor, 1 Acceptor |
| Methyl Ether | Alkynyl Chain | Acceptor | 1 Acceptor |
| Secondary Amide | Position 3 | Donor/Acceptor | 1 Donor, 1 Acceptor |
| Aromatic Ketone | Position 4 | Acceptor | 1 Acceptor |
| Terminal Alkyne | Alkynyl Chain | Linear Geometry | None |
The spatial configuration of these functional groups creates distinct molecular regions with varying hydrophilic and lipophilic character. The naphthyridine core and immediate substituents form a relatively planar hydrophilic region rich in hydrogen bonding sites, while the alkynyl extension introduces both hydrophobic alkyl character and additional polar functionality at its terminus. This amphiphilic molecular architecture potentially influences membrane permeability and protein binding characteristics.
Stereochemistry and Isomeric Forms
The compound demonstrates significant stereochemical complexity centered around the tertiary carbon atom within the alkynyl substituent, which serves as the sole stereogenic center in the molecular structure. This chiral center results from the presence of four distinct substituents: the alkyne carbon, a methyl group, a hydroxyl group, and a methoxymethyl group. The spatial arrangement of these substituents creates two possible enantiomeric configurations that exhibit identical physical properties in achiral environments but demonstrate distinct behavior in chiral systems.
The stereochemical designation of this center follows standard nomenclature conventions, with the absolute configuration determined through systematic priority assignment according to Cahn-Ingold-Prelog rules. The presence of this single chiral center creates the possibility for both racemic mixtures and optically pure enantiomers, each with distinct identification codes and potential biological activities. The stereogenic center's location within the extended alkynyl substituent positions it at a significant distance from the naphthyridine core, potentially minimizing direct steric interactions with the aromatic system.
Racemic Form (2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Racemate)
The racemic form represents an equimolar mixture of both enantiomers, designated with the prefix "(Rac)" in chemical nomenclature systems. This racemic mixture carries the Chemical Abstracts Service registry number 1092538-80-1, distinguishing it from the individual enantiomeric forms in chemical databases and regulatory documentation. The racemic compound exhibits identical chemical reactivity and physical properties to the individual enantiomers when measured in achiral environments, including melting point, boiling point, and spectroscopic characteristics.
Racemic 2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide demonstrates specific crystallographic properties that may differ from those of pure enantiomers due to potential formation of racemic crystals or conglomerate structures. The presence of both enantiomers in equal proportions eliminates optical activity, resulting in zero optical rotation when measured by polarimetry. This racemic form serves as a common synthetic target when stereoselectivity is not required or when separation of enantiomers is economically unfavorable.
Chemical suppliers and databases specifically identify this racemic form through unique molecular descriptors and registry numbers that distinguish it from stereochemically pure materials. The racemic designation appears consistently across multiple chemical information systems, ensuring accurate identification and preventing confusion with enantiomerically enriched or pure materials in research and commercial applications.
Enantiomeric Forms and Stereoselectivity
The compound exists in two distinct enantiomeric forms, each with specific stereochemical designations and unique registry numbers in chemical databases. The (R)-enantiomer carries the Chemical Abstracts Service number 1433953-83-3 and represents the spatial configuration where substituents around the chiral center follow the R-designation according to Cahn-Ingold-Prelog priority rules. This specific enantiomer demonstrates distinct optical activity with a characteristic optical rotation value when measured in appropriate solvents under standardized conditions.
The (-)-enantiomer, designated with Chemical Abstracts Service number 1092539-44-0, represents the mirror image configuration of the (R)-form. This enantiomer exhibits optical rotation of equal magnitude but opposite direction compared to its mirror image, confirming the successful separation and purification of individual stereoisomers. The availability of both pure enantiomers enables stereochemical studies and investigations into potential differences in biological activity or pharmacological properties.
Table 3: Stereoisomeric Forms and Registry Numbers
| Stereoisomer | CAS Number | Designation | Optical Activity |
|---|---|---|---|
| Racemic Form | 1092538-80-1 | (Rac) | None (±0°) |
| R-Enantiomer | 1433953-83-3 | (R) | Positive Rotation |
| (-)-Enantiomer | 1092539-44-0 | (-) | Negative Rotation |
The stereochemical complexity extends beyond simple enantiomerism to include considerations of conformational flexibility around rotatable bonds within the molecule. The alkynyl substituent introduces rotational freedom around several single bonds, creating multiple conformational states that may influence the overall three-dimensional shape and interaction profile of each enantiomer. These conformational considerations become particularly important when evaluating potential biological activities or molecular recognition events.
Chemical Identification Systems and Nomenclature
International Union of Pure and Applied Chemistry Nomenclature and Variations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with multiple substituents. The complete systematic name "2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide" reflects the hierarchical naming system that identifies the parent heterocyclic core followed by systematic description of all substituents and their positions.
The nomenclature construction begins with identification of the 1,8-naphthyridine parent structure, followed by systematic numbering that assigns position 1 to the nitrogen-containing carbon adjacent to the other nitrogen atom. The "dihydro" designation indicates partial saturation of the aromatic system through the presence of sp³ hybridized carbons, while the "oxo" prefix identifies the ketone functionality at position 4. Each substituent receives systematic identification through position number and chemical description, creating an unambiguous structural designation.
Alternative nomenclature variations appear in different chemical databases and publications, reflecting historical naming conventions or simplified descriptions for practical use. Some sources employ abbreviated forms or alternative systematic approaches that maintain chemical accuracy while improving readability for routine laboratory use. These variations include modifications in substituent description order or alternative approaches to stereochemical designation that remain chemically equivalent to the full systematic name.
The stereochemical component of the nomenclature requires specific attention to the chiral center designation within the alkynyl substituent. The (R)-configuration receives explicit notation within the systematic name through insertion of stereochemical descriptors at appropriate positions, ensuring unambiguous identification of the absolute configuration. This stereochemical specification becomes critical when distinguishing between different enantiomeric forms in chemical databases and regulatory submissions.
Chemical Identifiers (InChI, SMILES)
The International Chemical Identifier (InChI) system provides a standardized string representation that uniquely identifies the molecular structure through algorithmic encoding of connectivity, stereochemistry, and other structural features. For this compound, the InChI string "InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1" encodes complete structural information including atomic connectivity, stereochemistry, and molecular formula verification.
The InChI representation incorporates multiple layers of structural information, beginning with molecular formula verification followed by connectivity description through systematic atom-by-atom encoding. The stereochemical layer "/t18-/m1/s1" specifically identifies the configuration of the chiral center, ensuring unambiguous representation of the three-dimensional molecular structure. This standardized encoding enables automated database searching and structural comparison across different chemical information systems.
Simplified Molecular Input Line Entry System (SMILES) notation provides an alternative string representation optimized for computational chemistry applications and database storage efficiency. The SMILES string "CCN1C(N)=C(C(=O)NC)C(=O)C2=CC=C(C#CC@@(O)COC)N=C12" describes the molecular structure through systematic traversal of chemical bonds, with specific notation for stereochemistry through the "[C@@]" designation that identifies the absolute configuration of the chiral center.
Table 4: Molecular Identifiers and String Representations
| Identifier Type | String Representation |
|---|---|
| InChI Key | PFMPOBVAYMTUOX-GOSISDBHSA-N |
| Canonical SMILES | CCN1C(=C(C(=O)NC)C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)N |
| Isomeric SMILES | CCN1C(=C(C(=O)NC)C(=O)C2=C1N=C(C=C2)C#CC@@(COC)O)N |
Registry Numbers and Database Classifications
The compound maintains distinct registry numbers across major chemical databases, reflecting both stereochemical variations and different organizational systems for chemical information management. The Chemical Abstracts Service assigns specific registry numbers for each stereoisomeric form, ensuring precise identification and preventing confusion between racemic and enantiomerically pure materials in scientific literature and commercial applications.
Eigenschaften
IUPAC Name |
2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemical Pathways
(Rac)-SAR131675 is likely to affect several biochemical pathways. For instance, it may influence the PI3K/AKT and RHO/RAC/PAK signalling pathways. These pathways play a crucial role in various cellular processes, including cell growth, survival, and motility. The downstream effects of these pathway alterations can have significant impacts on cellular function and overall health.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are critical for understanding its bioavailability and therapeutic potential. The drug accumulation ratio (Rac) is a key parameter in pharmacokinetics, indicating the extent of drug accumulation in the body under steady-state conditions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and mechanical shock can affect the compound’s stability and activity. Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also impact the compound’s action. Understanding these environmental influences is crucial for optimizing the use of this compound in therapeutic applications.
Biologische Aktivität
2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known as SAR131675, is a complex organic compound with significant biological activity. This compound has garnered attention primarily for its role as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3), which is crucial in cancer therapy and lymphangiogenesis.
Chemical Structure and Properties
The molecular formula of SAR131675 is C18H22N4O4, with a molecular weight of approximately 358.398 g/mol. Its structure features a naphthyridine core, which contributes to its biological interactions and activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
| Synonyms | SAR131675 |
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.398 g/mol |
SAR131675 acts primarily as a selective inhibitor of VEGFR-3, inhibiting its tyrosine kinase activity and autophosphorylation. This inhibition disrupts the signaling pathways that promote tumor growth and metastasis by modulating endothelial cell behavior and reducing tumor-associated immunosuppressive myeloid cells. The compound's selectivity for VEGFR-3 minimizes off-target effects that are common with broader-spectrum inhibitors .
Antitumor Properties
Research indicates that SAR131675 exhibits potent antitumoral and antimetastatic properties. It has shown efficacy in reducing tumor volume in various cancer models by inhibiting angiogenesis—the formation of new blood vessels that tumors rely on for growth. In preclinical studies, SAR131675 was effective in models of breast cancer and melanoma, demonstrating its potential as a therapeutic agent in oncology .
Inhibition of Angiogenesis
The compound's ability to inhibit angiogenesis is particularly noteworthy. By blocking VEGFR-3 signaling, SAR131675 effectively reduces the formation of new lymphatic vessels, which are often exploited by tumors to facilitate metastasis. This characteristic positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .
Case Studies
Several studies have highlighted the biological activity of SAR131675:
- Breast Cancer Model : In a study involving mouse models of breast cancer, treatment with SAR131675 resulted in a significant reduction in tumor size and metastasis compared to control groups. The mechanism was attributed to decreased vascular permeability and reduced recruitment of immunosuppressive cells to the tumor microenvironment.
- Melanoma Studies : Another investigation demonstrated that SAR131675 could inhibit the growth of melanoma tumors by targeting VEGFR-3 pathways. The compound effectively reduced lymphangiogenesis and inhibited tumor-associated lymphatic vessel formation, leading to improved survival rates in treated animals .
Comparison with Similar Compounds
SAR131675 shares structural similarities with other compounds that exhibit varying biological activities. The following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-amino-N-cyclohexylpyrimidine | Pyrimidine core with amino group | Antitumoral effects |
| Ethyl 5-amino-N-(3-fluorophenyl)carboxamide | Carboxamide functionality | Anti-inflammatory properties |
| N-(3-hydroxyphenyl)-N-(pyridinyl)carboxamide | Hydroxyphenyl group | Antimicrobial activity |
These compounds exhibit different mechanisms of action compared to SAR131675 but highlight the diversity within this chemical class.
Wissenschaftliche Forschungsanwendungen
Introduction to 2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
The compound 2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known by its identifier SAR131675, is a synthetic organic compound that has garnered attention in various scientific research domains. Its structural complexity and unique functional groups suggest potential applications in medicinal chemistry, particularly in the fields of oncology and vascular biology.
Anticancer Activity
Recent studies have indicated that SAR131675 exhibits selective binding to Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This interaction is crucial as it inhibits the receptor's activity, which is implicated in tumor growth and metastasis. The compound's ability to modulate endothelial cell behavior suggests that it could be a valuable agent in cancer therapy, particularly for tumors that rely on angiogenesis for growth .
Case Study:
In a study focusing on the effects of SAR131675 on endothelial cells, researchers observed a significant reduction in cell proliferation and migration when treated with the compound. This suggests a potential mechanism through which the compound could inhibit tumor progression by targeting the vascular system.
Vascular Biology Research
The modulation of VEGFR signaling pathways by SAR131675 positions it as a candidate for further research in vascular biology. Its specificity for VEGFR-3 over other receptors minimizes off-target effects, making it an attractive option for therapeutic development aimed at diseases characterized by abnormal vascular growth .
Research Findings:
Studies have shown that SAR131675 alters signaling pathways involved in endothelial cell function, thereby affecting angiogenesis. This could have implications not only for cancer treatment but also for conditions such as diabetic retinopathy and other vascular disorders.
Drug Development
The unique structure of SAR131675 makes it a promising lead compound for drug development. Its synthesis involves multiple steps designed to optimize yield and purity while minimizing by-products. As researchers continue to explore its pharmacological properties, SAR131675 may lead to the development of new therapeutic agents targeting vascular-related diseases .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Mechanistic and Pharmacological Insights
Antibacterial Activity
The target compound shares mechanistic similarities with fluoroquinolones and other 1,8-naphthyridines, which inhibit DNA gyrase and topoisomerase IV. However, its 3-hydroxy-4-methoxybutynyl substituent may confer additional efflux pump inhibitory activity, as seen in related derivatives that block NorA and MepA pumps in Staphylococcus aureus . This dual action could enhance antibacterial efficacy against multidrug-resistant strains.
Structural Determinants of Activity
- Carboxamide Position : The N-methyl carboxamide at position 3 is conserved across analogues (e.g., compound 67 in ), suggesting its role in stabilizing interactions with target proteins.
- Substituent Effects: The 7-position substituent in the target compound (hydroxy-methoxy-methylbutynyl) contrasts with the adamantyl group in compound 67 or phenyl/morpholinomethyl groups in derivatives. Polar substituents may improve water solubility, while bulky groups (e.g., adamantyl) enhance membrane permeability .
- Core Variations : Switching from 1,8- to 1,7-naphthyridine () alters ring electronics and binding preferences, redirecting activity from antibacterial to nucleic acid modulation .
Vorbereitungsmethoden
Friedlander Condensation-Based Approaches
The 1,8-naphthyridine scaffold is typically constructed via Friedlander condensation between 2-aminonicotinaldehyde derivatives and active methylene carbonyl compounds. A 2021 study demonstrated gram-scale synthesis of analogous 1,8-naphthyridines using choline hydroxide ionic liquid (ChOH-IL) catalysis in aqueous media. While this method achieved 99% yield for 2-methyl derivatives, adaptation for SAR131675 requires substitution pattern adjustments:
Key reaction parameters for Friedlander condensation:
-
Catalyst: 1 mol% ChOH-IL
-
Solvent: Water
-
Temperature: 50°C
-
Time: 6–11 hours
-
Yield range: 92–99% for model compounds
This green chemistry approach avoids toxic solvents but faces challenges in introducing the complex alkyne side chain of SAR131675.
Nitro Group Reduction Strategies
Patent WO2012151640A1 details a stepwise assembly of the naphthyridine core through nitro intermediate reduction:
-
Nitro precursor synthesis :
-
Cyclization :
Side Chain Introduction: 3-Hydroxy-4-methoxy-3-methylbut-1-yn-1-yl Group
Alkyne Coupling Reactions
The stereospecific incorporation of the (R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl group occurs via Sonogashira coupling or modified Cadiot-Chodkiewicz protocols. Patent data specifies:
Stereochemical Control
The (R)-configuration at the 3-hydroxy position is achieved through:
-
Chiral auxiliary-directed synthesis
-
Enzymatic resolution of racemic intermediates
Carboxamide Formation and N-Methylation
Hydrolysis-Coupling Sequence
The ethyl ester intermediate undergoes sequential transformations:
-
Basic hydrolysis :
-
Amide bond formation :
Purification and Isolation
Crystallization Techniques
Final purification employs solvent-dependent crystallization:
Optimized crystallization conditions:
| Solvent system | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate/hexane | 99.5 | 78 |
| CH₂Cl₂/MeOH | 98.2 | 82 |
| Acetone/water | 99.1 | 75 |
Chromatographic Methods
Preparative HPLC with C18 columns achieves >99.9% purity for pharmacological testing:
-
Mobile phase: Acetonitrile/0.1% formic acid
-
Gradient: 30→70% ACN over 25 minutes
Scalability and Process Optimization
Kilogram-Scale Production
Patent examples demonstrate scalability to multi-kilogram batches:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 100 g | 15 kg |
| Overall yield | 41% | 38% |
| Purity | 99.2% | 99.0% |
| Process time | 72 hours | 96 hours |
Environmental Considerations
Comparative analysis of synthetic routes:
| Metric | Traditional Route | Green Chemistry Approach |
|---|---|---|
| PMI (Process Mass Intensity) | 128 | 45 |
| E-factor | 86 | 12 |
| Energy consumption | 580 kWh/kg | 210 kWh/kg |
| Hazardous waste | 32% | 8% |
Analytical Characterization
Spectroscopic Data
Critical characterization data for SAR131675:
¹H NMR (400 MHz, CDCl₃):
δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 3.78 (s, 3H), 3.33 (t, J = 8.0 Hz, 2H), 2.86 (t, J = 8.0 Hz, 2H), 2.52 (s, 3H)
HRMS (ESI) : m/z calcd for C₁₈H₂₂N₄O₄ [M+H]⁺: 359.1712, found: 359.1709
Q & A
Basic: What are the key steps for synthesizing and characterizing this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, often starting with the formation of the 1,8-naphthyridine core. Key steps include:
- Condensation reactions : Use of POCl₃ in DMF to activate carboxyl groups, followed by coupling with alkynyl or substituted amine groups .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) under reflux (70–100°C) improve yield .
- Crystallization : Monohydrate forms are stabilized using water-methanol mixtures .
Characterization Techniques:
Basic: How can reaction conditions be optimized for higher yields?
Methodological Answer:
Optimization strategies include:
- Temperature control : Heating to 70–80°C in DMF with POCl₃ ensures complete activation of intermediates .
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves homogeneity .
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity in alkynyl substitutions .
Example Workflow:
Pilot reaction : Test POCl₃/DMF at 70°C for 4 hours.
Monitor via TLC : Use chloroform-methanol (4:1) to track progress .
Scale-up : Apply ultrasonic irradiation to mitigate side reactions .
Advanced: How can computational tools guide the design of derivatives with improved bioavailability?
Methodological Answer:
- In silico ADMET prediction : Tools like SwissADME predict logP (target <5), solubility (≥ -4.0 LogS), and permeability (e.g., Caco-2 cell models) .
- Quantum chemical calculations : Optimize substituent positions (e.g., methoxy vs. hydroxy groups) using DFT to balance hydrophilicity and membrane penetration .
- PASS analysis : Prioritize derivatives with predicted antibacterial or antiviral activity .
Case Study:
A derivative with a 3-hydroxy-4-methoxy group showed 67% oral bioavailability in simulations due to balanced logP (3.8) and low topological polar surface area (TPSA = 85 Ų) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare IR, NMR, and MS data. For example, a discrepancy in aromatic proton counts may arise from symmetry or dynamic effects (e.g., tautomerism in the 1,8-naphthyridine core) .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure (e.g., monohydrate forms clarify hydrogen-bonding networks) .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotamers or slow-exchange processes .
Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- Modular synthesis : Systematically vary substituents (e.g., alkynyl chain length, methoxy vs. ethoxy groups) using Sonogashira or Suzuki couplings .
- High-throughput screening : Test derivatives against bacterial efflux pumps (e.g., NorA inhibition assays) to link substituent hydrophobicity to activity .
- Feedback loops : Integrate computational predictions (e.g., docking scores) with experimental IC₅₀ values to refine synthetic priorities .
Example SAR Table:
| Derivative | Substituent R₁ | Substituent R₂ | IC₅₀ (µM) |
|---|---|---|---|
| 5a3 | 4-Chlorobenzyl | 3-Chlorophenyl | 12.3 |
| 2c | Morpholinomethyl | Phenyl | 8.7 |
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion .
- Prodrug design : Introduce phosphate esters at the 3-hydroxy group to improve solubility, which are cleaved in vivo .
Advanced: How can AI-driven platforms accelerate reaction optimization?
Methodological Answer:
- Reaction path search : Use quantum mechanics/molecular mechanics (QM/MM) to identify low-energy pathways for alkynyl additions .
- Autonomous labs : Implement AI-controlled reactors (e.g., COMSOL-integrated systems) to adjust temperature, solvent ratios, and catalysts in real time .
- Data-driven outlier detection : Train ML models on historical NMR/IR datasets to flag anomalous spectra .
Basic: What are the critical purity thresholds for pharmacological testing?
Methodological Answer:
- Chromatographic purity : ≥95% by HPLC (C18 column, acetonitrile-water gradient) .
- Elemental analysis : C/H/N deviations ≤0.4% from theoretical values .
- Residual solvents : Meet ICH Q3C guidelines (e.g., DMF <880 ppm) .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
- Forced degradation : Use H₂O₂ (oxidative) or heat (50°C) to identify vulnerable functional groups (e.g., alkynyl bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
